Product packaging for 4H-indeno[1,2-b]thiophen-4-one(Cat. No.:CAS No. 5706-08-1)

4H-indeno[1,2-b]thiophen-4-one

Cat. No.: B1611261
CAS No.: 5706-08-1
M. Wt: 186.23 g/mol
InChI Key: WSOJIQBCVMSHLB-UHFFFAOYSA-N
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Description

4H-Indeno[1,2-b]thiophen-4-one (CAS RN: 5706-08-1) is an organic compound that serves as a versatile and high-value building block in advanced materials research. This light yellow to brown crystalline solid, with a melting point of 99-103°C, is characterized by its fused-ring structure incorporating indeno and thiophene units . Its primary research value lies in the field of organic electronics, where it is utilized as a fundamental precursor for synthesizing more complex π-conjugated systems. Specifically, the indeno[1,2-b]thiophene moiety derived from this compound is a critical component in the design of non-fullerene acceptors (NFAs) for bulk heterojunction organic solar cells (OSCs) . When used to end-cap perylene diimide (PDI)-based molecules, it contributes to the creation of materials with strong absorption in the visible to near-infrared region, effective intramolecular charge transfer, and tunable frontier molecular orbital energy levels, which are essential for achieving high power conversion efficiencies . Furthermore, its derivatives and related indeno-thiophene structures are investigated for their promising nonlinear optical (NLO) properties, making them candidates for applications in photonics and high-tech devices . The compound is provided for research applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6OS B1611261 4H-indeno[1,2-b]thiophen-4-one CAS No. 5706-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indeno[1,2-b]thiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6OS/c12-10-7-3-1-2-4-8(7)11-9(10)5-6-13-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOJIQBCVMSHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512071
Record name 4H-Indeno[1,2-b]thiophen-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5706-08-1
Record name 4H-Indeno[1,2-b]thiophen-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4h-indeno[1,2-b]thiophen-4-one
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Synthetic Methodologies and Chemical Transformations of 4h Indeno 1,2 B Thiophen 4 One

Established Synthetic Pathways to the 4H-Indeno[1,2-b]thiophen-4-one Core

While a direct one-pot synthesis of this compound from simple starting materials is not widely established, significant process optimization has been achieved by developing an economical one-pot method for its essential precursor, 2-(2-thienyl)benzoic acid. researchgate.net This streamlined approach avoids the isolation of intermediates, thereby saving time and resources.

One such optimized process involves a nickel-catalyzed cross-coupling reaction between 2-thienylzinc chloride and 2-chlorobenzonitrile (B47944) to form the intermediate 2-(2-thienyl)benzonitrile. researchgate.net This nitrile is then hydrolyzed in situ under basic conditions (e.g., potassium hydroxide (B78521) in ethylene (B1197577) glycol) to yield the desired 2-(2-thienyl)benzoic acid without the need for purification of the intermediate nitrile. researchgate.net This method represents a significant improvement over classical, multi-step procedures like the Ullmann coupling. researchgate.net

The cornerstone of synthesizing this compound is the preparation and subsequent cyclization of 2-(2-thienyl)benzoic acid. researchgate.net

Precursor Synthesis: The synthesis of the precursor begins with the formation of 2-(2-thienyl)benzonitrile. This is achieved via a Negishi coupling reaction, where a Grignard reagent derived from 2-bromothiophene (B119243) is transmetalated with zinc chloride to form an organozinc compound. This species then couples with 2-chlorobenzonitrile in the presence of a nickel catalyst, such as NiCl₂(PPh₃)₂, to yield 2-(2-thienyl)benzonitrile. researchgate.net The resulting nitrile is a stable intermediate that can be isolated or, as noted above, hydrolyzed directly. The hydrolysis is typically carried out using a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol, followed by acidification to furnish 2-(2-thienyl)benzoic acid. researchgate.net

Intermediate Utilization: With the precursor acid in hand, the final step is an intramolecular Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com This reaction closes the five-membered ring to form the target ketone. The cyclization is commonly effected by heating the 2-(2-thienyl)benzoic acid in a strong dehydrating acid medium, with polyphosphoric acid (PPA) being a widely used and effective reagent for this transformation. researchgate.netresearchgate.net The PPA acts as both a catalyst and a solvent, promoting the formation of an acylium ion which then undergoes an electrophilic attack on the adjacent thiophene (B33073) ring to yield this compound. researchgate.net

StepStarting MaterialsReagents and ConditionsProductYield
1 2-Bromothiophene, 2-Chlorobenzonitrile1) Mg, THF; 2) ZnCl₂; 3) NiCl₂(PPh₃)₂2-(2-Thienyl)benzonitrile-
2 2-(2-Thienyl)benzonitrileKOH, Ethylene glycol, H₂O, 160 °C2-(2-Thienyl)benzoic acid83% (overall)
3 2-(2-Thienyl)benzoic acidPolyphosphoric acid (PPA), 90-95 °CThis compound81%

Table 1: Stepwise synthesis of this compound via the 2-(2-thienyl)benzoic acid intermediate. Data sourced from Bucevicius et al. (2012). researchgate.net

The synthetic procedures developed for this compound and its precursors have proven to be robust and efficient for laboratory-scale synthesis. The methodologies, particularly the optimized one-pot synthesis of the benzoic acid precursor and the high-yielding cyclization, have been successfully applied to produce these compounds on a multigram scale. researchgate.net This scalability is crucial for enabling further research into the material properties and applications of its derivatives without being limited by the availability of the core chemical structure.

Derivatization Strategies and Functionalization Reactions of this compound

The carbonyl group and the thiophene ring of this compound are the primary sites for chemical modification, allowing for the introduction of a wide range of functional groups to tune the molecule's electronic and physical properties.

A key derivatization strategy for this compound involves the nucleophilic addition of organometallic reagents to the carbonyl group. This reaction serves as a gateway to producing 4,4-disubstituted 4H-indeno[1,2-b]thiophene derivatives, which are precursors to advanced materials. researchgate.net

The ketone is treated with an excess of an organolithium or Grignard reagent (R-Li or R-MgBr), leading to the formation of a tertiary alcohol intermediate. This intermediate is not isolated but is directly subjected to acid-catalyzed dehydration, which rearomatizes the system and yields the desired 4,4-dialkyl- or 4,4-diaryl-4H-indeno[1,2-b]thiophene. researchgate.netnih.gov This two-step, one-pot sequence effectively replaces the carbonyl oxygen with two alkyl or aryl substituents at the C4 position. researchgate.net

EntryR-GroupOrganometallic ReagentProductYield
1 MethylMeLi4,4-Dimethyl-4H-indeno[1,2-b]thiophene85%
2 ButylBuLi4,4-Dibutyl-4H-indeno[1,2-b]thiophene76%
3 PhenylPhLi4,4-Diphenyl-4H-indeno[1,2-b]thiophene84%

Table 2: Synthesis of 4,4-disubstituted 4H-indeno[1,2-b]thiophenes from this compound. Data sourced from Bucevicius et al. (2012). researchgate.net

Further functionalization can be achieved by introducing substituents onto the thiophene ring. Halogenation, particularly bromination, is a common and effective method for creating a reactive handle for subsequent cross-coupling reactions. researchgate.net

The 4,4-disubstituted 4H-indeno[1,2-b]thiophene derivatives can be selectively brominated at the 2-position of the thiophene ring, which is activated towards electrophilic substitution. The reaction is typically carried out using N-bromosuccinimide (NBS) in a solvent mixture such as chloroform (B151607) and acetic acid. researchgate.net This reaction proceeds in high yield and provides 2-bromo-4,4-disubstituted-4H-indeno[1,2-b]thiophenes, which are versatile intermediates for building more complex molecular architectures. researchgate.net

Starting MaterialReagents and ConditionsProductYield
4,4-Dimethyl-4H-indeno[1,2-b]thiopheneNBS, CHCl₃, CH₃COOH, rt, 1 h2-Bromo-4,4-dimethyl-4H-indeno[1,2-b]thiophene96%
4,4-Dibutyl-4H-indeno[1,2-b]thiopheneNBS, CHCl₃, CH₃COOH, rt, 1 h2-Bromo-4,4-dibutyl-4H-indeno[1,2-b]thiophene98%
4,4-Diphenyl-4H-indeno[1,2-b]thiopheneNBS, CHCl₃, CH₃COOH, rt, 1 h2-Bromo-4,4-diphenyl-4H-indeno[1,2-b]thiophene98%

Table 3: Bromination of 4,4-disubstituted 4H-indeno[1,2-b]thiophenes. Data sourced from Bucevicius et al. (2012). researchgate.net

Spiro Compound Synthesis and Cycloaddition Reactions

The carbonyl group and the adjacent active methylene (B1212753) group in this compound provide reactive sites for the construction of spirocyclic frameworks. These reactions often proceed through cycloaddition mechanisms, where the indenothiophene moiety acts as a key building block.

One of the most effective methods for synthesizing spiro-pyrrolidine derivatives is the 1,3-dipolar cycloaddition reaction. rsc.org This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid with a carbonyl compound, which then reacts with a dipolarophile. In the context of this compound, its exocyclic double bond derivative can act as the dipolarophile.

While direct examples with this compound are not extensively documented in the provided search results, the analogous reactivity of indeno[1,2-b]quinoxalin-11-one provides a strong precedent. For instance, the reaction of indeno[1,2-b]quinoxalin-11-one with sarcosine (B1681465) and various imides leads to the formation of spiro[indenoquinoxaline-pyrrolidine] derivatives in good yields and with high diastereoselectivity. nih.gov A similar strategy could likely be applied to this compound, where condensation with an aromatic aldehyde would first yield an exocyclic alkene, which would then undergo a [3+2] cycloaddition with an azomethine ylide generated from an amino acid like L-proline or octahydroindole-2-carboxylic acid. nih.gov

The general reaction scheme for the synthesis of spiro[indeno[1,2-b]thiophene-4,2'-pyrrolidine] derivatives via 1,3-dipolar cycloaddition is proposed as follows:

Table 1: Proposed Synthesis of Spiro[indeno[1,2-b]thiophene-4,2'-pyrrolidine] Derivatives

Reactant 1 Reactant 2 Reactant 3 Product Reaction Type
2-Arylidene-4H-indeno[1,2-b]thiophen-4-one α-Amino Acid (e.g., Sarcosine, L-Proline) - Spiro[indeno[1,2-b]thiophene-4,2'-pyrrolidine] derivative 1,3-Dipolar Cycloaddition

This approach highlights the potential of this compound derivatives to act as effective dipolarophiles in cycloaddition reactions for the synthesis of complex spiroheterocycles.

Annulation Reactions and Fused Ring System Construction

Annulation reactions of this compound provide a powerful strategy for the construction of novel polycyclic and heterocyclic fused ring systems. These transformations typically involve the reaction of the ketone with bifunctional reagents, leading to the formation of a new ring fused to the indenothiophene core.

A prominent example of such a reaction is the condensation of this compound with diamines to construct pyrazine-fused systems. For instance, the reaction with ortho-diamines can lead to the formation of thieno[2',3':4,5]indeno[1,2-b]pyrazines. While specific examples starting from this compound were not found in the search results, the synthesis of related pyrazino[1,2-a]indoles and thieno[3,4-b]pyrazines from appropriate precursors suggests the feasibility of this approach. nih.govthieme-connect.de The general strategy involves the cyclization of an intermediate formed from a 2-carbonyl-substituted indole (B1671886) with a nucleophile. nih.gov

The synthesis of these fused systems is of significant interest due to their potential biological activities and applications in materials science. For example, thieno[2',3':4,5]pyrimido[1,2-b] rsc.orgnih.govnih.govtriazines and thieno[2,3-d] rsc.orgnih.govnih.govtriazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov

Table 2: Examples of Fused Ring Systems Derived from Thiophene Precursors

Starting Material Class Reagent Fused Ring System
2-Aminothiophene derivatives Formamide Thieno[2,3-d]pyrimidin-4(3H)-one
2-Acyl-1-propargyl-1H-indoles Hydroxylamine (B1172632) Pyrazino[1,2-a]indole 2-oxides

These examples demonstrate the utility of annulation reactions in expanding the structural diversity of thiophene-containing heterocycles.

Donor-Acceptor Architectures Incorporating the this compound Moiety

The this compound core can be functionalized to create donor-acceptor (D-A) molecules, which are of great interest for their applications in organic electronics, such as organic photovoltaics and non-linear optics. The indenothiophene moiety can act as either the donor or the acceptor component, depending on the nature of the substituents attached to it.

A common strategy to construct such D-A systems is through a Knoevenagel condensation of the ketone with an active methylene compound. This reaction introduces an electron-withdrawing group at the 2-position of the indenothiophene core, creating a molecule with a distinct D-A character. For instance, condensation with malononitrile (B47326) or ethyl cyanoacetate (B8463686) would introduce a dicyanomethylene or a cyano(ethoxycarbonyl)methylene group, respectively, which are strong electron acceptors. nih.gov

The resulting 2-ylidene derivatives of this compound can then be further modified. For example, the indenofluorene core, which is structurally related to the indenothiophene system, has been incorporated into multi-redox chromophores with dithiafulvene as the donor and enediyne units as the acceptor. nih.govbeilstein-journals.org This suggests that the indenothiophene scaffold can be similarly utilized in the design of novel D-A materials. The synthesis of such molecules often involves olefination reactions or Knoevenagel condensations to introduce the acceptor motifs. beilstein-journals.org

Table 3: Synthetic Strategies for Donor-Acceptor Molecules

Core Moiety Reaction Type Acceptor Unit Resulting Architecture
This compound Knoevenagel Condensation Malononitrile 2-(Dicyanomethylene)-4H-indeno[1,2-b]thiophen-4-one
Indenofluorene dione Ramirez/Corey–Fuchs dibromo-olefination followed by Sonogashira coupling Enediyne Indenofluorene with enediyne acceptor

The development of these D-A architectures based on the this compound scaffold opens up possibilities for new materials with tailored electronic and optical properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 4h Indeno 1,2 B Thiophen 4 One Derivatives

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. The analysis of a complex derivative, ethyl 6'-cyano-7'-phenyl-1',6',7',7a' tetrahydro-3'H-spiro[indeno[1,2-b] quinoxaline-11,5'-pyrrolo [1,2-c] thiazole-6'-carboxylate], offers insights into the vibrational modes that can be expected for the indeno-thiophene core. scialert.net

For 4H-indeno[1,2-b]thiophen-4-one, the FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1700-1740 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) and thiophene (B33073) rings are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would likely produce a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is expected to be weaker and appear in the fingerprint region.

Table 1: Selected FT-IR and FT-Raman Vibrational Frequencies for an Indeno-fused Derivative scialert.net

Wavenumber (cm⁻¹) FT-IRWavenumber (cm⁻¹) FT-RamanAssignment
-3153Aromatic C-H Stretch
22392240C≡N Stretch
1730-C=O Stretch
14561463CH₂ Scissoring
12421245C-O Stretch
969855C-H Out-of-plane Bend

Data from ethyl 6'-cyano-7'-phenyl-1',6',7',7a' tetrahydro-3'H-spiro[indeno[1,2-b] quinoxaline-11,5'-pyrrolo [1,2-c] thiazole-6'-carboxylate

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Assignment (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, would be instrumental for complete structural assignment.

In the ¹H NMR spectrum of this compound, the aromatic protons on the benzene and thiophene rings would be expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants would be dependent on the electronic environment of each proton. The methylene (B1212753) protons of the indeno moiety would likely appear as a singlet further upfield.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon would be the most downfield signal, expected above 190 ppm. The aromatic carbons would resonate in the region of 120-150 ppm, while the methylene carbon would appear at a higher field.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis region. The spectrum would likely show π → π* transitions at shorter wavelengths and a weaker n → π* transition corresponding to the carbonyl group at a longer wavelength.

Studies on derivatives of indeno[1,2-b]thiophene have shown that modifications to the core structure can significantly influence the absorption properties. For instance, the electronic properties of indeno[1,2-b]thiophene end-capped perylene (B46583) diimide regioisomers have been investigated, demonstrating how the electronic delocalization is affected by the substitution pattern.

X-ray Crystallography for Solid-State Structure Determination (Single Crystal XRD)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding the planarity of the fused ring system and the packing of the molecules in the crystal lattice. Although the crystal structure of the parent compound has not been reported, crystallographic data for derivatives would be invaluable for confirming the connectivity and stereochemistry of more complex structures.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to be prominent.

The fragmentation pattern would likely involve the loss of small, stable neutral molecules. A common fragmentation pathway for ketones is the loss of a carbonyl group as carbon monoxide (CO), which would result in a significant fragment ion. Further fragmentation of the fused aromatic system could also occur, providing additional structural information. The high-resolution mass spectrum would allow for the determination of the exact molecular formula.

Theoretical and Computational Investigations of 4h Indeno 1,2 B Thiophen 4 One

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies

While DFT is a standard method for investigating molecular properties, specific research findings for 4H-indeno[1,2-b]thiophen-4-one are absent. This includes:

Non-Linear Optical (NLO) Properties Prediction and Optimization

The potential of this compound as a non-linear optical material has not been computationally explored.

Impact of Conjugation and Substituent Effects on NLO Behavior

The nonlinear optical (NLO) properties of organic molecules, such as this compound, are intrinsically linked to their electronic structure, particularly the extent of π-conjugation and the nature of substituent groups attached to the core structure. The indeno[1,2-b]thiophene framework provides a rigid, planar, and conjugated system that facilitates intramolecular charge transfer (ICT), a key process for second-order NLO activity.

The introduction of electron-donating groups (EDGs) and electron-accepting groups (EAGs) at different positions of the this compound skeleton can significantly enhance its NLO response. This "push-pull" configuration creates a molecular dipole and enhances the charge transfer from the donor to the acceptor through the π-conjugated bridge. Theoretical calculations are crucial in predicting how different substituents will modulate these properties. Quantum chemical methods can be employed to calculate molecular properties like dipole moments (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β), which is a measure of the second-order NLO response. physchemres.org

For instance, substituting the indeno[1,2-b]thiophene core with strong donors (e.g., -N(CH₃)₂, -OCH₃) and strong acceptors (e.g., -NO₂, -CN) is expected to increase the β value. The choice of the π-conjugated bridge also plays a vital role; extending the conjugation length or altering the bridge's electronic nature can further optimize the NLO properties. Computational studies show that replacing less aromatic rings, like 1,4-phenylene, with more polarizable ones, such as 2,5-thienylene, can be an effective strategy to enhance NLO responses in organic molecules. mdpi.com

Table 1: Predicted Impact of Substituents on NLO Properties of this compound Derivatives

DerivativeSubstituent (Position)Expected Impact on First Hyperpolarizability (β)Rationale
Parent Compound NoneBaselineReference for comparison.
Derivative A Donor (-OCH₃)Moderate IncreaseEnhances electron density in the π-system.
Derivative B Acceptor (-NO₂)Moderate IncreaseWithdraws electron density, creating a dipole.
Derivative C Donor (-OCH₃) & Acceptor (-NO₂)Significant IncreaseCreates a strong "push-pull" system, facilitating intramolecular charge transfer.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and materials at an atomic level. For this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility, solid-state packing, and intermolecular interactions, which are essential for designing functional organic electronic materials. acs.org

By simulating the movement of atoms over time, MD can reveal the most stable conformations of a molecule and the energy barriers between different conformational states. For instance, if bulky side chains are added to the this compound core to improve solubility, MD simulations can predict how these chains will affect the planarity of the conjugated backbone. Maintaining planarity is often crucial for efficient charge transport and optimal electronic properties.

Furthermore, MD simulations of multiple molecules in a condensed phase (thin film or crystal) can elucidate how they pack together. These intermolecular interactions, including π-π stacking and van der Waals forces, dictate the bulk material's morphology and electronic properties. acs.org The simulations can predict key parameters like the distance and orientation between adjacent molecules, which directly influence charge hopping rates. Ab initio MD simulations on related molecules like thiophene (B33073) have been used to investigate relaxation pathways after photoexcitation, revealing complex dynamics that include ring-opening and the interplay of different electronic states. rsc.org Such detailed analysis is vital for understanding the photophysics of these materials in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

The Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that the capacity for electron density to change along a reaction pathway is the primary driver of a chemical reaction. mdpi.comnih.gov This theory moves beyond traditional frontier molecular orbital (FMO) analysis and provides a more detailed, quantitative picture of reaction mechanisms. encyclopedia.pub For reactions involving this compound, MEDT can be applied to elucidate mechanisms, predict reactivity, and explain chemo-, regio-, and stereoselectivity. researchgate.net

MEDT studies involve a rigorous analysis of the changes in electron density and associated energies along the reaction coordinate. mdpi.comnih.gov Key aspects analyzed within MEDT include:

Conceptual DFT (CDFT) Indices: Reactivity indices derived from Density Functional Theory, such as electrophilicity and nucleophilicity, are used to characterize the global and local reactive nature of molecules.

Global Electron Density Transfer (GEDT): The calculation of electron density flow between reacting species at the transition state helps to quantify the polar nature of a reaction. encyclopedia.pub

Topological Analysis: Tools like the Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and analyze the step-by-step formation and breaking of chemical bonds. researchgate.net

By applying MEDT, chemists can gain a deep understanding of, for example, the cycloaddition or substitution reactions that this compound might undergo. The theory can predict whether a reaction will be concerted or stepwise and explain why certain products are formed preferentially, providing a powerful predictive tool for synthetic organic chemistry. encyclopedia.pubresearchgate.net

Reorganization Energy Calculations for Charge Transport Insights

In the field of organic semiconductors, the efficiency of charge transport is a critical parameter. The charge transfer process is often described by Marcus theory, where the reorganization energy (λ) is a key factor determining the charge hopping rate between adjacent molecules. A lower reorganization energy generally leads to higher charge carrier mobility. global-sci.com

The total reorganization energy is composed of two parts:

Internal Reorganization Energy (λᵢ): This corresponds to the energy required to change the geometry of a molecule from its neutral state to its charged (ionized) state, and vice-versa. It is an intrinsic property of the molecule. global-sci.com

External Reorganization Energy (λₑ): This accounts for the relaxation of the surrounding medium (e.g., other molecules in a crystal) in response to the change in the charge state of the molecule.

Computational chemistry provides a direct way to calculate the internal reorganization energy for both hole (λₕ) and electron (λₑ) transport. These calculations are invaluable for the in-silico design of new high-mobility materials based on the this compound scaffold. Theoretical studies on fused thiophene systems have shown that molecular structure has a profound impact on reorganization energy. researchgate.netacs.org For instance, the way in which aromatic rings are fused can significantly alter the geometric relaxation upon ionization, thereby tuning the reorganization energy. acs.org By systematically modifying the parent structure—for example, by adding different functional groups or extending the conjugation—researchers can computationally screen for derivatives with minimized reorganization energies, identifying promising candidates for high-performance organic field-effect transistors (OFETs). unesp.brresearchgate.net

Table 2: Hypothetical Reorganization Energies for this compound and a Derivative

CompoundHole Reorganization Energy (λₕ) (meV)Electron Reorganization Energy (λₑ) (meV)Implication for Charge Transport
This compound 210235Balanced, but moderate, hole and electron transport expected.
Dicyano-substituted Derivative 225180The electron-withdrawing groups lower λₑ, suggesting improved electron transport properties.

Reactivity and Reaction Mechanisms Involving 4h Indeno 1,2 B Thiophen 4 One

Nucleophilic Reactions at the Carbonyl Center and Aromatic Rings

The carbonyl group at the 4-position of the indenothiophene core is a primary site for nucleophilic attack. This reactivity is analogous to that of other ketones, where the polarization of the carbon-oxygen double bond renders the carbon atom electrophilic. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and carbanions, can add to the carbonyl carbon. Such reactions typically proceed via a tetrahedral intermediate, which upon protonation yields the corresponding tertiary alcohol.

While the aromatic rings of 4H-indeno[1,2-b]thiophen-4-one are generally less susceptible to nucleophilic aromatic substitution due to their electron-rich nature, such reactions can be facilitated by the presence of strong electron-withdrawing groups or under specific reaction conditions that promote the formation of a Meisenheimer complex. However, electrophilic aromatic substitution is a more common pathway for the functionalization of these rings. The thiophene (B33073) ring, being more electron-rich than the benzene (B151609) ring, is expected to be the preferential site of electrophilic attack. The directing effects of the fused ring system and the carbonyl group will influence the regioselectivity of these substitutions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent TypePredicted Major Product(s)Rationale
Nitrating agents (e.g., HNO₃/H₂SO₄)Substitution on the thiophene ringThe thiophene ring is more activated towards electrophilic attack.
Halogenating agents (e.g., Br₂/FeBr₃)Substitution on the thiophene ringThe higher electron density of the thiophene ring facilitates halogenation.
Acylating agents (e.g., RCOCl/AlCl₃)Substitution on the benzene ringFriedel-Crafts acylation may favor the benzene ring due to coordination of the Lewis acid with the carbonyl oxygen, deactivating the thiophene ring.

Cyclization and Annulation Mechanisms

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve the carbonyl group and adjacent positions, leading to the formation of new rings.

One plausible mechanism involves the reaction of the carbonyl group with a bifunctional reagent, leading to a condensation reaction followed by an intramolecular cyclization. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of a pyrazole (B372694) ring fused to the indenothiophene core. Similarly, reaction with hydroxylamine (B1172632) could yield an isoxazole-fused derivative.

Annulation reactions, which involve the formation of a new ring onto the existing framework, can be envisioned starting from functionalized derivatives of this compound. For example, a derivative with an activated methylene (B1212753) group adjacent to the carbonyl could undergo a Michael addition with an α,β-unsaturated system, followed by an intramolecular aldol (B89426) condensation to construct a new six-membered ring. Visible light-promoted [4+2] annulation reactions have been reported for related polycyclic aromatic compounds and could potentially be applied to derivatives of this compound to build further fused rings. nih.gov

Interconversions of Functional Groups on the Indenothiophene Scaffold

The carbonyl group is a versatile handle for various functional group interconversions on the this compound scaffold. A primary transformation is the reduction of the ketone to either a secondary alcohol or a methylene group.

Reduction to the corresponding alcohol, 4H-indeno[1,2-b]thiophen-4-ol, can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereoselectivity of the reduction if a chiral center is formed.

Complete reduction of the carbonyl to a methylene group (CH₂) to yield 4,8-dihydroindeno[1,2-b]thiophene can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction. These transformations are valuable for modifying the electronic properties and geometry of the molecule, which is particularly relevant in the context of designing ligands for catalysis.

Other functional group interconversions can target the aromatic rings, although these are less common without prior functionalization. For instance, a bromo-substituted derivative could undergo a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Catalytic Transformations and Ligand Design

Derivatives of this compound have emerged as promising precursors for the design of novel ligands for transition metal catalysis. researchgate.net The indenothiophene framework can be transformed into a cyclopentadienyl-type ligand upon deprotonation of the methylene bridge in a reduced derivative. These heterocycle-fused cyclopentadienyl (B1206354) ligands are valuable in the synthesis of metallocene and half-sandwich complexes. researchgate.net

The annelation of the thiophene ring to the indenyl framework significantly modifies the electronic and steric properties of the resulting ligand compared to unsubstituted cyclopentadienyl or indenyl ligands. researchgate.net This modification allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes. For example, zirconocene (B1252598) complexes bearing thiophene-fused cyclopentadienyl ligands have been investigated as catalysts for olefin polymerization. researchgate.net The electronic nature of the thiophene ring can influence the Lewis acidity of the metal center, thereby affecting the catalyst's activity and the properties of the resulting polymer. researchgate.net

The design of such ligands often involves the reduction of the carbonyl group of this compound to a methylene group, followed by deprotonation to generate the cyclopentadienyl anion. Further functionalization of the aromatic rings can introduce additional steric bulk or electronic-donating/withdrawing groups to further modulate the ligand's properties.

Table 2: Potential Catalytic Applications of Metal Complexes with Indenothiophene-Based Ligands

MetalLigand TypePotential Catalytic Application
Zirconiumansa-Zirconocene with indenothiophene ligandOlefin polymerization
Rhodium/IridiumHalf-sandwich complex with indenothiophene ligandHydrogenation, hydroformylation
PalladiumPhosphine-functionalized indenothiophene complexCross-coupling reactions
RutheniumArene-ruthenium complex with indenothiophene ligandMetathesis reactions

Applications in Materials Science and Organic Electronics

Organic Semiconductor Development

The development of high-performance organic semiconductors is foundational to the progress of organic electronics. The indeno[1,2-b]thiophene moiety has been identified as a promising component in the molecular engineering of these materials, offering a tunable platform to achieve desired electronic properties and device stability.

Charge Transport Enhancement and Thermal Stability in Devices

Efficient charge transport and robust thermal stability are critical parameters for the operational performance and longevity of organic electronic devices. The rigid and planar structure of the indeno[1,2-b]thiophene core facilitates strong π-π intermolecular interactions, which are essential for efficient charge hopping between molecules, thereby enhancing charge mobility.

Research into related fused-thiophene systems, such as figshare.combenzothieno[3,2-b] figshare.combenzothiophene (BTBT) derivatives, has demonstrated excellent thermal properties. These compounds exhibit high decomposition temperatures, often exceeding 300°C, and devices fabricated with them can maintain high charge carrier mobility even after being subjected to thermal stress at temperatures as high as 350°C. nih.gov For instance, novel BTBT derivatives have shown the ability to form highly ordered structures that are thermally stable up to 210°C without undergoing phase transitions. researchgate.net This high thermal stability is a key attribute for applications in devices that may operate at elevated temperatures. The introduction of specific functional groups to the core structure, such as dibenzo[b,d]furan units, has also been shown to yield materials with excellent thermal stability, with devices maintaining performance after annealing at 220°C. pkusz.edu.cn These findings on analogous structures underscore the potential of the indeno[1,2-b]thiophene core to impart thermal robustness to organic semiconductors.

Electron Transporting Materials and Hole Transport Materials (HTMs)

The versatility of the indeno[1,2-b]thiophene scaffold allows for its incorporation into both hole-transporting materials (HTMs) and electron-transporting materials (ETMs) through strategic molecular design.

As a component of HTMs, the electron-donating nature of the indeno[1,2-b]thiophene unit is leveraged. Star-shaped molecules incorporating this core have been successfully synthesized and used as HTMs in perovskite solar cells, demonstrating their effectiveness in extracting and transporting holes from the perovskite absorber layer.

Conversely, when paired with strong electron-accepting moieties, the indeno[1,2-b]thiophene framework can be used to construct non-fullerene acceptors (NFAs), which function as electron-transporting materials. A notable example involves end-capping a perylene (B46583) diimide (PDI) core, a well-known electron acceptor, with indeno[1,2-b]thiophene (IDT) units. nih.govresearchgate.net In these designs, the IDT groups help to modulate the electronic properties and prevent the excessive aggregation typical of PDI molecules, which is crucial for efficient charge separation in organic solar cells. nih.gov The resulting materials have demonstrated significant potential as electron acceptors in the active layer of organic photovoltaic devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs

Thiophene-based fused heterocyclic systems are recognized for their utility in the emissive layers of organic light-emitting diodes (OLEDs) due to their favorable photophysical properties. kpi.uaresearchgate.net While research directly on 4H-indeno[1,2-b]thiophen-4-one in OLEDs is emerging, studies on closely related isomers like thieno[3,2-b]thiophene provide strong evidence of the potential of this class of materials.

A donor-π-acceptor (D-π-A) type molecule, where a thieno[3,2-b]thiophene unit acts as the π-conjugated linker, has been successfully fabricated as an emitter in a solution-processed OLED. beilstein-journals.org This device demonstrated notable performance, achieving a maximum current efficiency of 10.6 cd/A and a maximum external quantum efficiency (EQE) of 4.61%. beilstein-journals.org The material exhibited a significant Stokes shift and high fluorescence quantum yields in both solution (86%) and solid-state (41%), properties which are highly desirable for emissive materials. beilstein-journals.org The success of such closely related structures highlights the promise of indeno[1,2-b]thiophene derivatives for creating efficient emitters for the next generation of displays and lighting.

Device Performance of a Thieno[3,2-b]thiophene-based OLED
Parameter Value
Maximum Power Efficiency6.70 lm/W
Maximum Current Efficiency10.6 cd/A
Maximum External Quantum Efficiency (EQE)4.61%
Emission Maximum520 nm
Fluorescence Quantum Yield (Solid State)41%

Data sourced from a study on a D-π-A compound featuring a thieno[3,2-b]thiophene π-linker. beilstein-journals.org

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of solar energy, derivatives of this compound have been instrumental in the development of both dye-sensitized and perovskite solar cells, contributing to improved light harvesting and power conversion efficiencies.

Dye-Sensitized Solar Cells (DSSC)

The indeno[1,2-b]thiophene moiety has been effectively utilized as a powerful electron-donating unit in the design of advanced organic sensitizers for DSSCs. acs.org These dyes, often built on a D-A-π-A (Donor-Acceptor-π-Acceptor) framework, are engineered to have broad absorption spectra extending into the near-infrared (NIR) region. figshare.comacs.org

Several studies have demonstrated the successful application of indeno[1,2-b]thiophene-based dyes in DSSCs. In one instance, three NIR green sensitizers (S1, S2, and S3) were synthesized, achieving maximum absorption wavelengths over 610 nm. acs.org The device based on the S3 sensitizer yielded a power conversion efficiency (PCE) of 7.23% with a cobalt-based electrolyte. figshare.comacs.org Another research effort developed novel ruthenium sensitizers incorporating an indeno[1,2-b]thiophene ligand. The resulting sensitizer, JK-188, achieved an impressive PCE of 9.54%. acs.org Further work on D-A-π-A sensitizers with different π-bridge moieties (SD1, SD2, and SD3) showed that a device using the SD1 dye reached a PCE of 8.96%. rsc.org These results collectively establish the indeno[1,2-b]thiophene core as a key component for creating highly efficient sensitizers for DSSCs.

Performance of Indeno[1,2-b]thiophene-Based Dye-Sensitized Solar Cells
Sensitizer PCE (%) Jsc (mA/cm²) Voc (V) Fill Factor
S3 (with Co-electrolyte)7.23---
JK-1889.5418.600.720.71
SD18.96---

Data compiled from studies on various indeno[1,2-b]thiophene-based sensitizers. figshare.comacs.orgacs.orgrsc.org

Perovskite Solar Cells (PSC)

In the field of perovskite solar cells, derivatives of indeno[1,2-b]thiophene have been primarily investigated as hole transport materials (HTMs). The function of the HTM is to efficiently extract photogenerated holes from the perovskite layer and transport them to the electrode, while simultaneously blocking electrons.

New star-shaped HTMs have been synthesized with a 1,3,5-triazine core and multiple indeno[1,2-b]thiophene arms. These materials have been incorporated into PSCs, leading to high device performance. One such HTM achieved a maximum power conversion efficiency of 13.2%, a value comparable to that of the widely used standard HTM, spiro-OMeTAD, which reached 13.8% under similar conditions. The successful performance of these novel HTMs demonstrates the significant potential of the indeno[1,2-b]thiophene scaffold in advancing perovskite solar cell technology.

Non-Fullerene Acceptors (NFAs) and Donor-Acceptor Systems

Derivatives of 4H-indeno[1,2-b]thiophene have emerged as crucial building blocks in the design of non-fullerene acceptors (NFAs) for organic photovoltaic (OPV) devices. NFAs are a class of materials that are replacing traditional fullerene-based acceptors due to their tunable energy levels, broad absorption spectra, and high power conversion efficiencies (PCEs).

A notable example involves the use of indeno[1,2-b]thiophene (IDT) as an end-capping group for perylene diimide (PDI) based NFAs. In a comparative study, two regioisomers of IDT end-capped PDI, namely 1,6- and 1,7-isomers, were synthesized and their performance in organic solar cells was evaluated when blended with the donor polymer PTB7-Th. researchgate.netresearchgate.net The bulky nature of the IDT end-caps helps to control the aggregation of the PDI core, which is beneficial for achieving an optimal morphology in the active layer of the solar cell. researchgate.net

The research demonstrated that the photovoltaic performance is sensitive to the isomeric substitution pattern on the PDI core. researchgate.netresearchgate.net While both isomers showed promise, the device based on the 1,6-regioisomer exhibited superior performance compared to the 1,7-isomer. researchgate.net This was attributed to differences in charge transport properties, with the 1,6-isomer displaying higher electron mobility. researchgate.net

Table 1: Photovoltaic Performance of IDT End-capped PDI Non-Fullerene Acceptors

Acceptor Donor Polymer Open-Circuit Voltage (VOC) [V] Short-Circuit Current (JSC) [mA/cm2] Fill Factor (FF) [%] Power Conversion Efficiency (PCE) [%]
1,6-IDT-PDI PTB7-Th 0.94 11.5 55 6.0

The synthesis of these NFAs involves a multi-step process, starting from the preparation of a stannylated indeno[1,2-b]thiophene derivative, which is then coupled to a dibrominated PDI core via a Stille cross-coupling reaction. nih.gov This synthetic strategy allows for the creation of a diverse range of NFA materials with tailored properties for organic solar cells.

Functional Material Synthesis (Dyes and Pigments)

The strong electron-donating capability of the indeno[1,2-b]thiophene moiety makes it an excellent component in the design of functional dyes, particularly for applications in dye-sensitized solar cells (DSSCs). These dyes, when adsorbed onto a semiconductor surface like titanium dioxide (TiO₂), can efficiently absorb sunlight and inject electrons into the semiconductor, generating a photocurrent.

Researchers have synthesized a series of near-infrared (NIR) absorbing green sensitizers for DSSCs based on a D–A−π–A (Donor-Acceptor-π-bridge-Acceptor) architecture. In these dyes, a 4,4-dimethyl-4H-indeno[1,2-b]thiophene unit serves as a powerful electron donor. figshare.com This donor is connected through a π-bridge to an auxiliary acceptor, and finally to an anchoring group that binds to the TiO₂ surface.

The vibrant green color of these dyes, both in solution and on the TiO₂ film, is a distinctive feature. figshare.com Electrochemical impedance spectroscopy studies have shown that the dye incorporating the PP auxiliary acceptor can more effectively suppress charge recombination, leading to higher open-circuit voltage and short-circuit current, and consequently, a higher power conversion efficiency. figshare.com

Sensor Technology and Environmental Monitoring Applications

There is currently no specific information available in the reviewed scientific literature regarding the application of this compound or its direct derivatives in sensor technology or environmental monitoring.

Advanced Coatings and Nanotechnology Applications

Specific applications of this compound and its derivatives in the fields of advanced coatings and nanotechnology have not been detailed in the currently available scientific literature.

Biological and Pharmaceutical Applications of 4h Indeno 1,2 B Thiophen 4 One Derivatives

Anticancer Activity and Mechanism of Action

Derivatives of 4H-indeno[1,2-b]thiophen-4-one have demonstrated considerable potential as anticancer agents, operating through various mechanisms of action to inhibit tumor growth and proliferation.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)

While direct studies on this compound derivatives as Cyclin-Dependent Kinase (CDK) inhibitors are not extensively documented in the available literature, the structurally related 6H-benzo[b]indeno[1,2-d]thiophen-6-one scaffold has been investigated for its kinase inhibitory activity. A series of these sulfur-containing tetracycles were designed and evaluated for their ability to inhibit protein kinase DYRK1A, a target with potential therapeutic applications in cancer. nih.gov This suggests that the broader class of indenothiophene-based compounds may have the potential to interact with kinase targets, including CDKs, which are crucial regulators of the cell cycle. Further research is warranted to specifically explore the CDK inhibitory potential of this compound derivatives.

Topoisomerase Inhibition (e.g., Topo I/IIα)

Topoisomerases are essential enzymes in DNA replication and transcription, making them key targets for cancer chemotherapy. Derivatives of the indeno scaffold have shown significant activity as topoisomerase inhibitors. For instance, a series of indenoisoquinoline derivatives have been identified as potent Topoisomerase I (Topo I) inhibitors. nih.gov These compounds have demonstrated greater chemical stability compared to camptothecin (B557342) and its derivatives, which are used in second-line treatment for certain cancers. nih.gov

Furthermore, an indeno[1,2-b]-pyridinol derivative, AK-I-191, has been identified as a catalytic inhibitor of Topoisomerase IIα (Topo IIα). nih.govkoreascience.kr This compound exerts its effect by binding to the minor groove of the DNA double helix, thereby inhibiting the enzyme's activity without stabilizing the DNA-enzyme cleavage complex, a mechanism that can lead to undesirable side effects. nih.govkoreascience.kr The development of such catalytic inhibitors is a promising strategy in cancer therapy. nih.gov

Antiproliferative Effects on Cancer Cell Lines

Derivatives of this compound and its structural analogs have exhibited notable antiproliferative effects against various cancer cell lines.

A study on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which are structurally similar to the focus compound, demonstrated growth inhibition of glioblastoma cell lines U373 and U87. nih.gov The most potent inhibitor, compound 4k, was evaluated in comparison to the less active derivative 4i and the reference compound harmine. nih.gov

The broader class of thiazolidin-4-one derivatives, which can be conceptually related to the thiophene (B33073) ring system, has also been extensively studied for its anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of enzymes like protein/tyrosine kinases and Bcl-2. nih.gov

The following table summarizes the antiproliferative activity of some relevant compounds.

Compound/Derivative ClassCancer Cell Line(s)Observed EffectReference
6H-benzo[b]indeno[1,2-d]thiophen-6-one derivativesU373, U87 (Glioblastoma)Growth inhibition nih.gov
Thiazolidin-4-one derivativesVariousInhibition of cancer cell proliferation nih.gov
1,4-dihydropyridine derivatives with N-thiazolyl carbamoyl (B1232498) groupMCF-7, LS180, MOLT-4Cytotoxic activity nih.gov
2-thioxoimidazolidin-4-one derivativesHepG-2, HCT-116Antiproliferative activity nih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

The emergence of drug-resistant microbial strains has created an urgent need for new antimicrobial agents. Thiophene-containing heterocyclic compounds have shown promise in this area.

A review of 1,2,4-triazole (B32235) derivatives highlighted the antibacterial and antifungal activity of fused heterocyclic systems, including dihydroindeno[1,2-e] nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazines. nih.gov Certain derivatives from this class exhibited potent inhibitory effects against bacteria such as S. aureus, B. subtilis, E. coli, and P. aeruginosa, as well as the fungal strains A. niger and A. flavus. nih.gov

Furthermore, various other thiophene derivatives have been synthesized and evaluated for their antimicrobial potential. For example, some pyrimidin-2(5H)-one/thione and 4H-chromen-4-one derivatives containing a thiophene moiety have demonstrated antibacterial and antifungal activity. researchgate.net Similarly, novel 1,2,4-triazole derivatives incorporating a thiophene ring have shown strong antifungal effects against Microsporum gypseum and antibacterial activity against Staphylococcus aureus. nih.gov

The table below presents the antimicrobial activity of some thiophene-containing derivatives.

Compound/Derivative ClassMicrobial Strain(s)Observed ActivityReference
Dihydroindeno[1,2-e] nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazinesS. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, A. flavusAntibacterial and antifungal nih.gov
Pyrimidin-2(5H)-one/thione and 4H-chromen-4-one derivativesVarious bacteria and fungiAntibacterial and antifungal researchgate.net
1,2,4-Triazole derivativesMicrosporum gypseum, Staphylococcus aureusAntifungal and antibacterial nih.gov

Anti-inflammatory and Antinociceptive Properties

Chronic inflammation is a key factor in the pathogenesis of many diseases. Derivatives of the this compound scaffold and related structures have been investigated for their potential to modulate inflammatory pathways.

A study on 11H-indeno[1,2-b]quinoxalin-11-one oxime derivatives, which share the indeno-fused heterocyclic core, identified them as inhibitors of c-Jun N-terminal kinase (JNK). mdpi.com These compounds were shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) activation and interleukin-6 (IL-6) production in human monocytic cells, indicating their anti-inflammatory potential. mdpi.com

Additionally, other thiophene-containing compounds have demonstrated anti-inflammatory and antinociceptive (pain-relieving) effects. For example, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) showed activity in both phases of formalin-induced pain and reduced carrageenan-induced paw edema, suggesting its action on early inflammatory mediators. nih.gov Similarly, derivatives of 1,2,4-triazole have exhibited significant anti-inflammatory and analgesic properties in various animal models. nih.gov

Drug Formulation and Therapeutic Agent Development

The development of this compound derivatives into therapeutic agents presents both opportunities and challenges. The versatility of this scaffold allows for the synthesis of a wide range of derivatives with potentially enhanced biological activities. chemimpex.com

One of the key considerations in drug formulation is the physicochemical properties of the active compound, such as solubility and stability. While the core this compound structure offers a stable framework, modifications to this scaffold can significantly alter these properties. chemimpex.com For instance, the introduction of certain functional groups may impact the compound's solubility in aqueous media, which is a critical factor for bioavailability.

The development of novel drug delivery systems, such as nanomedicinal formulations, could play a crucial role in overcoming challenges associated with poor solubility and enhancing the therapeutic efficacy of these compounds. nih.gov Nanoparticle-based delivery systems can improve tissue bioavailability and provide a safer and more effective means of administering therapeutic agents. nih.gov Further research into the formulation of this compound derivatives is necessary to fully realize their therapeutic potential.

Structure Activity/property Relationship Sar/spr Studies on 4h Indeno 1,2 B Thiophen 4 One Derivatives

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical characteristics of 4H-indeno[1,2-b]thiophen-4-one derivatives are highly sensitive to the nature and position of substituents on the molecular framework. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the frontier molecular orbital (HOMO and LUMO) energy levels, the energy gap, and the absorption and emission properties of these compounds. mdpi.com

The parent this compound is a key building block for organic semiconductors, enhancing the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com Its inherent electronic properties facilitate efficient charge transport, a critical factor for these applications. chemimpex.com

Studies on analogous heterocyclic systems provide insight into the expected behavior of substituted 4H-indeno[1,2-b]thiophen-4-ones. For instance, in N-thienylcarbazoles, the position of the thienyl substituent significantly perturbs the electronic properties of the carbazole (B46965) moiety. clockss.org Similarly, for coumarin (B35378) derivatives, substituents can alter the HOMO-LUMO gap and shift the absorption spectra. mdpi.com In p-phenyl substituted ethenyl-thiophenes, the thiophene (B33073) ring can act as either a weak electron donor or acceptor depending on the nature of the substituent on the phenyl ring, which in turn affects the optical band gap and hyperpolarizability.

While specific experimental data for a wide range of substituted this compound derivatives is not extensively available in the public domain, theoretical studies on related compounds allow for the prediction of these properties. The following table illustrates the predicted effects of various substituents on the electronic and optical properties of the this compound core based on established principles of physical organic chemistry.

Substituent (Position)Substituent TypeExpected Effect on HOMOExpected Effect on LUMOExpected Effect on Band GapExpected Shift in Absorption (λmax)
-OCH₃ (e.g., at C6)Electron-DonatingIncrease (destabilize)Minimal ChangeDecreaseBathochromic (Red Shift)
-NO₂ (e.g., at C6)Electron-WithdrawingDecrease (stabilize)Decrease (stabilize)DecreaseBathochromic (Red Shift)
-CN (e.g., at C2)Electron-WithdrawingDecrease (stabilize)Decrease (stabilize)DecreaseBathochromic (Red Shift)
-NH₂ (e.g., at C6)Strong Electron-DonatingSignificant IncreaseMinimal ChangeSignificant DecreaseStrong Bathochromic Shift
-Cl (e.g., at C2)Halogen (Inductive EWG)Decrease (stabilize)Decrease (stabilize)Minimal ChangeMinimal Shift

Note: This table is predictive and based on general principles of substituent effects on aromatic and heterocyclic systems.

Stereochemical Considerations and Conformational Impact on Activity

The three-dimensional arrangement of atoms and the conformational flexibility of this compound derivatives can have a profound impact on their biological activity and material properties. While specific studies focusing solely on the stereochemistry of this particular scaffold are limited, principles derived from related structures are highly relevant.

For instance, in the context of medicinal chemistry, the specific stereoisomer of a molecule is often responsible for its therapeutic effect. The introduction of chiral centers, for example, by substitution on the indeno ring system, would lead to enantiomers that could exhibit different binding affinities to a biological target.

In the realm of materials science, the planarity of the molecular structure is crucial for efficient π-π stacking and charge transport in organic electronic devices. Substituents that introduce significant steric hindrance can disrupt this planarity, leading to a decrease in device performance. The conformation of flexible side chains, such as alkyl or alkoxy groups, can also influence the solid-state packing and, consequently, the electronic properties of the material.

Rational Design Principles for Targeted Applications

The rational design of this compound derivatives involves the strategic selection and placement of substituents to achieve desired properties for specific applications, such as in organic electronics or as therapeutic agents.

For Organic Electronics:

The primary goal is to tune the electronic properties to optimize charge transport and light absorption/emission. Key design principles include:

Band Gap Engineering: Introducing electron-donating and electron-withdrawing groups to create donor-acceptor (D-A) type structures. This can lower the band gap, shifting the absorption to longer wavelengths, which is beneficial for organic solar cells. chemimpex.com

Enhancing Solubility and Processability: The incorporation of alkyl or alkoxy side chains can improve the solubility of the compounds in organic solvents, facilitating their deposition from solution for device fabrication.

Controlling Molecular Packing: The size and shape of substituents can be used to control the intermolecular interactions and the solid-state packing of the molecules, which is critical for efficient charge transport in organic field-effect transistors (OFETs).

For Medicinal Chemistry (Kinase Inhibition):

The design of kinase inhibitors often focuses on creating molecules that can fit into the ATP-binding site of a target kinase and form specific interactions with key amino acid residues. Rational design principles for this compound derivatives as potential kinase inhibitors would include:

Scaffold Hopping and Isosteric Replacement: Utilizing the indenothiophene core as a novel scaffold to mimic the interactions of known kinase inhibitors.

Targeting Key Interactions: Introducing substituents that can form hydrogen bonds with the hinge region of the kinase, a common strategy for achieving high binding affinity.

Improving Selectivity: Modifying the substitution pattern to exploit differences in the ATP-binding sites of various kinases, thereby improving the selectivity of the inhibitor and reducing off-target effects.

Enhancing Drug-like Properties: Optimizing the physicochemical properties of the molecule, such as solubility and metabolic stability, to ensure good bioavailability. A study on 7-substituted 7-deaza-4′-thioadenosine derivatives as multi-kinase inhibitors highlights the importance of designing molecules that can interact with multiple regions of the ATP binding site to achieve potent inhibition. nih.gov

A study on an indeno[1,2-b]pyridinol derivative as a topoisomerase IIα inhibitor demonstrated that the compound binds to the minor groove of DNA, showcasing how indenopyridine scaffolds can be rationally designed to interact with specific biological targets. nih.gov

Regioisomeric Effects on Performance and Functionality

The specific placement of a substituent on the this compound core, known as regioisomerism, can have a dramatic effect on the final properties and performance of the molecule. Even subtle changes in the position of a functional group can lead to significant differences in electronic structure, molecular packing, and biological activity.

In the context of organic electronics, a study on mono-octyl-substituted benzothieno[3,2-b]naphtho[2,3-b]thiophene, a related fused thiophene system, demonstrated a clear regioisomeric structure-property relationship. rsc.org The position of the octyl chain influenced the solvent solubility, liquid-crystalline phase transitions, and the stability of the crystal packing. rsc.org Specifically, substitution at the most peripheral positions resulted in more stable crystals and higher performance in thin-film transistors. rsc.org

These findings underscore the importance of precise regiochemical control during the synthesis of functional organic materials based on the this compound scaffold. The choice of substitution position is a critical design parameter that can be used to fine-tune the material's properties for a specific application.

Advanced Analytical Method Development for 4h Indeno 1,2 B Thiophen 4 One

Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of 4H-indeno[1,2-b]thiophen-4-one and its derivatives heavily rely on chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used methods for this purpose, often yielding purity levels greater than 98.0%.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent separation efficiency and sensitivity. For routine purity assessments, a packed or capillary column with a non-polar or medium-polarity stationary phase is typically employed. The retention time of the compound under specific temperature programming and carrier gas flow rates serves as a key identifier.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC with a C18 or C8 column is a common choice. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often in a gradient elution mode to ensure optimal separation from impurities. A UV detector set at a wavelength corresponding to the compound's maximum absorbance is typically used for detection and quantification.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is a widely used technique. Silica (B1680970) gel is a common stationary phase, and the mobile phase is selected based on the polarity of the compound and its impurities. This method is crucial for isolating the compound from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid analytical technique used for monitoring the progress of chemical reactions and for preliminary purity checks of this compound. By spotting a small amount of the sample on a TLC plate coated with an adsorbent like silica gel and developing it with an appropriate solvent system, the presence of impurities can be quickly visualized under UV light.

Technique Stationary Phase Mobile Phase/Carrier Gas Detector Application
Gas Chromatography (GC)Non-polar or medium-polarity capillary columnInert gas (e.g., Helium, Nitrogen)FID, MSPurity assessment, quantification
High-Performance Liquid Chromatography (HPLC)C18 or C8 reversed-phase columnAcetonitrile/Water or Methanol/WaterUV, DADPurity assessment, quantification
Column ChromatographySilica gelOrganic solvent mixtures-Purification
Thin-Layer Chromatography (TLC)Silica gelOrganic solvent mixturesUV lightReaction monitoring, preliminary purity check

Advanced Characterization for Trace Analysis in Complex Matrices

The detection of trace amounts of this compound in complex matrices, such as environmental samples or biological fluids, requires highly sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the premier techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides a powerful tool for the unambiguous identification and quantification of trace levels of this compound. The gas chromatograph separates the compound from the matrix components, and the mass spectrometer provides its unique mass spectrum, which acts as a chemical fingerprint. Operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance the sensitivity and selectivity of the analysis, allowing for detection at very low concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile or thermally labile derivatives of this compound, or for analyses in complex biological matrices, LC-MS/MS is the method of choice. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The use of techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allows for the efficient ionization of the target analyte. In tandem MS, a specific precursor ion of the compound is selected and fragmented to produce characteristic product ions, a transition that is highly specific and allows for quantification even in the presence of significant matrix interference.

Sample Preparation for Trace Analysis: Effective sample preparation is crucial for successful trace analysis. For complex matrices, this often involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and remove interfering substances. SPE, in particular, offers high recovery and concentration factors, making it well-suited for trace analysis.

Technique Ionization Method Key Advantages Typical Application
GC-MSElectron Ionization (EI)High sensitivity, structural information from fragmentation patterns.Trace analysis in environmental samples (e.g., soil, water).
LC-MS/MSESI, APCIHigh selectivity, suitable for non-volatile compounds, minimal sample cleanup.Trace analysis in biological fluids (e.g., plasma, urine).

Method Validation and Quality Control in Research

To ensure the reliability and accuracy of analytical data for this compound, it is imperative to validate the analytical methods used. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This is particularly critical in a research and development setting to ensure the integrity of scientific findings. The validation process typically evaluates several key parameters, often following guidelines from organizations like the International Council for Harmonisation (ICH).

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by the baseline resolution of the analyte peak from other peaks in a chromatogram.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis. A high correlation coefficient (R² > 0.99) is generally required.

Range: The interval between the upper and lower concentration levels of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Quality Control in Research: In a research context, quality control involves the routine use of validated analytical methods to ensure the consistency and reliability of data. This includes regular calibration of instruments, use of certified reference materials where available, and the analysis of quality control samples alongside experimental samples. For the synthesis of this compound, quality control would involve verifying the identity and purity of each batch before its use in further experiments.

Validation Parameter Acceptance Criteria (Typical) Purpose
SpecificityAnalyte peak is well-resolved from other peaks (Resolution > 2)To ensure the signal is from the analyte of interest.
LinearityCorrelation coefficient (R²) > 0.99To demonstrate a proportional response to concentration.
AccuracyRecovery within 98-102% for assayTo ensure the measured value is close to the true value.
Precision (Repeatability)RSD < 2%To demonstrate consistency of results on the same day.
Precision (Intermediate)RSD < 3%To demonstrate consistency of results over different days/analysts.
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1To determine the lowest detectable concentration.
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:1To determine the lowest quantifiable concentration.
RobustnessNo significant change in results with minor variations in method parametersTo ensure the method is reliable under normal use.

Q & A

Q. What are the standard synthetic routes for 4H-indeno[1,2-b]thiophen-4-one?

The most common method involves cyclization of o-(2-thienyl)benzoic acid (7) via its acid chloride using stannic chloride (SnCl₄) in dry benzene. This yields this compound (8) with a 78% efficiency. Subsequent reduction with tin in pyridine/acetic acid produces the parent compound 4H-indeno[1,2-b]thiophene (2) .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • IR spectroscopy : Identifies carbonyl stretching (C=O) at ~1710 cm⁻¹ and acid chloride bands at 1770 cm⁻¹ .
  • 1H/13C NMR : Chemical shifts (e.g., δ 2.2–3.1 ppm for methylene protons) confirm structural motifs .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 404 for spiro derivatives) and fragmentation patterns .

Q. What electronic properties make this compound suitable for organic semiconductors?

Derivatives like 4H-indeno[1,2-b]thiophene exhibit extended π-conjugation, enabling efficient charge transport. Their integration into non-fullerene acceptors (NFAs) in solar cells enhances light absorption and reduces energy losses. For example, BITIC-C8F4 derivatives achieve PCEs >11% in ternary blends .

Q. Are there catalyst-free synthetic methods for derivatives of this compound?

Yes. A green protocol uses water as a solvent under reflux to synthesize 4H-indeno[1,2-b]furan-4-ones via domino aldol-Michael-ring-closing reactions, achieving high yields (85–92%) without catalysts .

Advanced Research Questions

Q. How does regioselectivity in metalation vary between indenothiophene isomers?

Metalation with n-butyllithium occurs at the methylene bridge in 4H-indeno[1,2-b]thiophene (2), yielding exclusively 4-carboxylic acid (13). In contrast, 8H-indeno[1,2-c]thiophene (3) produces three regioisomeric acids (14–16) due to differences in ring fusion and charge localization . Computational studies (pKa calculations) suggest lower acidity at the bridgehead in isomer 3, explaining reduced metalation efficiency .

Q. How can solubility challenges in 13C NMR characterization be addressed?

Limited solubility in common deuterated solvents (e.g., CDCl₃) can hinder 13C NMR analysis. Strategies include:

  • Using polar aprotic solvents (DMSO-d₆) or elevated temperatures.
  • Derivatization (e.g., esterification) to improve solubility .

Q. What factors influence photovoltaic performance in ternary blends?

Fluorination of electron-withdrawing units (e.g., BITIC-C8F4) reduces energy loss and enhances photo-stability. Solvent choice (non-halogenated vs. halogenated) affects film morphology, as shown by GIWAXS analysis. Ternary blends with PM6 and ITIC-4F achieve PCEs >11% due to complementary absorption and optimized phase separation .

Q. How do structural modifications resolve contradictions in metalation product distributions?

Substituent effects (e.g., alkyl vs. phenyl groups on spacers) minimally alter optoelectronic properties but significantly impact molecular packing. For example, n-octyl chains in BITIC-C8 improve solubility and thin-film crystallinity compared to 4-hexylphenyl groups in BITIC-PhC6, leading to higher charge-carrier mobility .

Data Contradiction Analysis

Q. Why do some isomers yield mixed products during metalation?

The methylene bridge in 8H-indeno[1,2-c]thiophene (3) exhibits lower acidity (pKa ~35) compared to 4H-indeno[1,2-b]thiophene (2, pKa ~32), favoring competitive metalation at aromatic positions. Steric and electronic factors in the fused thiophene-benzene system further influence reactivity .

Q. How do computational models explain discrepancies in biological activity of derivatives?

Hexahydro-1H-indeno[1,2-b]pyridines with H4a,H5-trans configurations show antidepressant activity, while cis isomers are inactive. Molecular dynamics simulations reveal that inactive compounds cannot adopt conformations required for receptor binding due to higher rotational barriers (~12 kcal/mol) at the 5-phenyl substituent .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.